Benzyl hydrazinecarbodithioate

Übersicht

Beschreibung

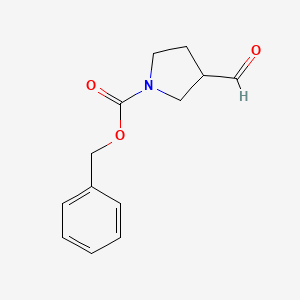

Benzyl hydrazinecarbodithioate is a chemical compound with the molecular formula C8H10N2S2 . It is also known by other names such as benzyl N-aminocarbamodithioate and s-benzyl dithiocarbazate .

Molecular Structure Analysis

The molecular structure of Benzyl hydrazinecarbodithioate has been characterized by various spectroscopic techniques such as IR, UV-Vis, 1H-NMR, and mass spectroscopies . The theoretical study of the synthesized compound was evaluated using the density functional theory (DFT) at B3LYP/6-31G+(d,p) basis set .Physical And Chemical Properties Analysis

Benzyl hydrazinecarbodithioate has a molecular weight of 198.3 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . Its rotatable bond count is 3 . The exact mass and monoisotopic mass are 198.02854067 g/mol . The topological polar surface area is 95.4 Ų . It has a heavy atom count of 12 .Wissenschaftliche Forschungsanwendungen

1. Gastric Ulcer Protection

Benzyl N'-(indol-3-ylmethylidene)-hydrazinecarbodithioate (BIHC) has shown potential in providing protective effects against ethanol-induced gastric ulcers in rats. This was demonstrated through significant reductions in ulcer areas, edema, and leukocyte infiltration of the submucosal layer when pre-treated with BIHC, as compared to control groups (Mughrabi et al., 2011).

2. Molecular Docking and Spectral Studies

A detailed study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate involved Density Functional Theory (DFT) calculations, analysis of vibrational and electronic spectra, and molecular docking simulations. This compound exhibited high chemical reactivity and potential for strong binding with biomolecules, indicating its importance in the field of molecular chemistry (Mumit et al., 2020).

3. Wound Healing Acceleration

Topical application of Benzyl N'-(indol-3-Ylmethylidene)-Hydrazinecarbodithioate derivatives on wounds in rats demonstrated enhanced wound healing. The compound accelerated wound closure, reduced scar width, and promoted collagen synthesis and angiogenesis compared to controls (Mughrabi et al., 2010).

4. Transition Metal Complexes

Research on first-row transition metal complexes of benzyl N′-(2-methoxybenzoyl)hydrazinecarbodithioate has provided insights into their structural and spectral properties. These complexes, containing metals like Mn, Co, and Ni, exhibit varied coordination geometries and potential for diverse chemical applications (Singh et al., 2009).

5. Domino Reactions in Organic Chemistry

Hydrazinecarbodithioate participates in addition/cycloaddition cascade reactions under mild conditions. These reactions are significant for synthesizing various functional groups and have broad functional-group compatibility, indicating their utility in organic synthesis (Jia et al., 2015).

6. Monoamine Oxidase Inhibition

Benzyl hydrazinecarbodithioate derivatives have been evaluated for their inhibitory activities against monoamine oxidases (MAO). They exhibit competitive inhibition and selectivity towards MAO-A, showing potential in neurological and psychiatric therapeutic applications (Ahmad et al., 2018).

Eigenschaften

IUPAC Name |

benzyl N-aminocarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S2/c9-10-8(11)12-6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAPOZNYUAPWCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405638 | |

| Record name | Benzyl hydrazinecarbodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl hydrazinecarbodithioate | |

CAS RN |

13331-31-2 | |

| Record name | NSC244036 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl hydrazinecarbodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1275075.png)

![3-Azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1275089.png)

![8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1275097.png)